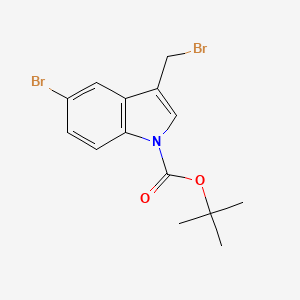
Boc-D-hydroxyproline tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-hydroxyproline tert-butyl ester: is a chemical compound with the molecular formula C14H25NO5 and a molecular weight of 287.36 . . This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its role as a protected form of D-hydroxyproline.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-hydroxyproline tert-butyl ester typically involves the protection of the amino and hydroxyl groups of D-hydroxyproline. The process begins with the reaction of D-hydroxyproline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under ambient temperature conditions, resulting in the formation of the Boc-protected amino acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-D-hydroxyproline tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol can be used for Boc deprotection.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of the free amino acid.
Applications De Recherche Scientifique
Chemistry: Boc-D-hydroxyproline tert-butyl ester is widely used in peptide synthesis as a protected form of D-hydroxyproline. It allows for the selective introduction of D-hydroxyproline into peptides without interfering with other functional groups .
Biology and Medicine: In biological research, this compound is used to study the role of D-hydroxyproline in proteins and peptides. It is also used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and as an intermediate in the production of other chemical compounds .
Mécanisme D'action
The mechanism of action of Boc-D-hydroxyproline tert-butyl ester involves the protection of the amino and hydroxyl groups of D-hydroxyproline. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. The tert-butyl ester group protects the carboxyl group, preventing it from participating in reactions until the protecting group is removed .
Comparaison Avec Des Composés Similaires
Boc-L-hydroxyproline tert-butyl ester: Similar to Boc-D-hydroxyproline tert-butyl ester but with the L-enantiomer of hydroxyproline.
Boc-D-proline tert-butyl ester: Similar structure but without the hydroxyl group on the pyrrolidine ring.
Uniqueness: this compound is unique due to the presence of both the Boc protecting group and the tert-butyl ester group, which provide dual protection for the amino and carboxyl groups.
Propriétés
Formule moléculaire |
C14H25NO5 |
|---|---|
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
ditert-butyl (2R)-3-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-9(16)7-8-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9?,10-/m1/s1 |
Clé InChI |
OFVBFMVRUUJRFC-QVDQXJPCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H]1C(CCN1C(=O)OC(C)(C)C)O |
SMILES canonique |
CC(C)(C)OC(=O)C1C(CCN1C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


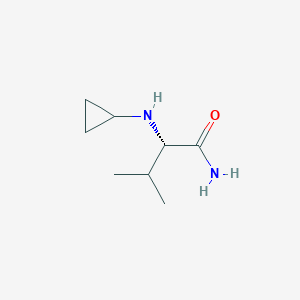
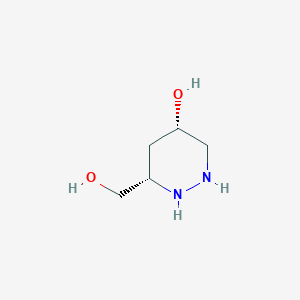
![6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B13096167.png)

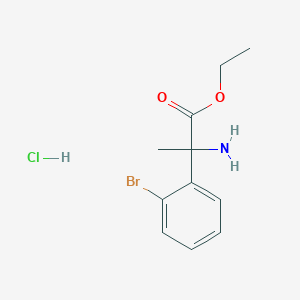
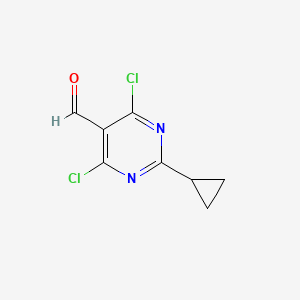
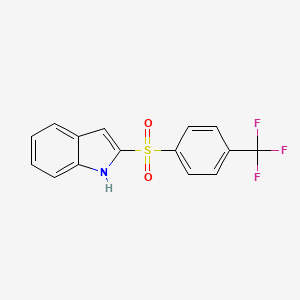
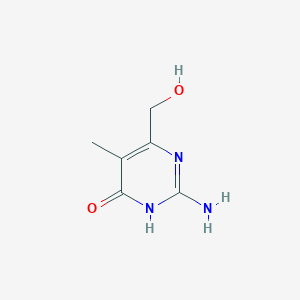
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)
![6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13096219.png)
![6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)
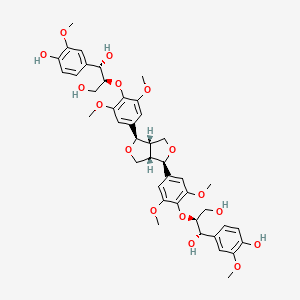
![7-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096233.png)
